N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate alkyne under acidic conditions.
Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-fluorobenzyl bromide and a suitable nucleophile.
Formation of the Carboxamide Linkage: The carboxamide linkage can be formed through an amide coupling reaction between the benzofuran derivative and an amine precursor.
Incorporation of the Tetrahydrothiophene Group: The tetrahydrothiophene group can be introduced through a nucleophilic substitution reaction, followed by oxidation to form the 1,1-dioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide has several potential scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound may be used as a tool to study biological processes and pathways, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the tetrahydrothiophene group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the fluorobenzyl group.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-chlorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide: Contains a chlorobenzyl group instead of a fluorobenzyl group.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the tetrahydrothiophene and fluorobenzyl groups may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H22FNO4S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H22FNO4S/c1-14-7-8-18-15(2)21(28-20(18)11-14)22(25)24(17-9-10-29(26,27)13-17)12-16-5-3-4-6-19(16)23/h3-8,11,17H,9-10,12-13H2,1-2H3 |
InChI Key |
PNZDAUHHNYASBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
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